3,5-Dimethylhex-4-en-2-ol
Description
Contextualization within the Class of Branched Unsaturated Alcohols and Their Derivatives
Branched unsaturated alcohols, such as 3,5-dimethylhex-4-en-2-ol, are a significant class of organic compounds. uclan.ac.uk The presence of both an alcohol and an alkene functional group within the same molecule allows for a wide range of chemical transformations. These compounds can be categorized based on the position of the double bond relative to the hydroxyl group (e.g., allylic, homoallylic) and the nature of the carbon skeleton (e.g., straight-chain, branched). uclan.ac.ukgoogle.com The reactivity of these alcohols is influenced by the steric and electronic environment around the functional groups. researchgate.net For instance, the branched nature of this compound can influence the regioselectivity and stereoselectivity of reactions at the double bond and the alcohol.
The isomerization of allylic alcohols to the corresponding carbonyl compounds is a well-established transformation in organic synthesis, often catalyzed by transition metals like ruthenium, rhodium, and palladium. mdpi.comresearchtrends.net This process typically proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone or aldehyde. researchtrends.net Recent advancements have also explored electrochemical methods for this isomerization, offering a greener alternative to traditional metal-catalyzed reactions. mdpi.com
Significance as a Precursor and Synthon in Complex Molecular Architectures
The utility of this compound extends to its role as a precursor and synthon in the construction of more complex molecules. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The bifunctional nature of this alcohol allows it to participate in a variety of synthetic strategies.
For example, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions. Alternatively, it can be oxidized to a ketone, providing a handle for further functionalization. The double bond can undergo a plethora of reactions, including hydrogenation, halogenation, epoxidation, and various coupling reactions.
One notable application of similar unsaturated alcohols is in the Heck arylation reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl halide. liv.ac.uk Research has shown that in ionic liquids, the arylation of unsaturated alcohols can be highly regioselective, favoring the formation of branched products. liv.ac.uk This methodology provides a valuable route to a diverse range of aromatic compounds.
Furthermore, the development of diastereoselective synthesis methods allows for the controlled formation of specific stereoisomers of complex molecules starting from chiral building blocks like unsaturated alcohols. researchgate.netresearchgate.net For instance, the synthesis of protected syn-1,3-diols, which are important structural motifs in many natural products, can be achieved through stereocontrolled reactions involving homoallylic alcohols. researchgate.netamazonaws.com
Historical and Emergent Research Trajectories in Related Chemical Systems
The study of unsaturated alcohols has a rich history in organic chemistry, with early research focusing on their fundamental reactivity and transformations. More recently, the field has seen a surge in the development of new catalytic systems and synthetic methodologies that exploit the unique properties of these compounds.
A significant trend is the move towards more sustainable and environmentally friendly chemical processes. marketresearchintellect.com This includes the use of water as a solvent, the development of biocatalytic routes, and the exploration of earth-abundant metal catalysts like manganese for transformations such as the hydroamination of allylic alcohols. researchtrends.netnih.gov The market for allylic alcohols is also growing, driven by their increasing use in the pharmaceutical, agrochemical, and specialty chemical industries. github.com
Another area of active research is the development of tandem or cascade reactions, where multiple chemical transformations occur in a single pot. This approach offers increased efficiency and reduces waste. For example, a tandem olefin migration and Prins cyclization process catalyzed by copper(II) has been developed for the diastereoselective synthesis of substituted tetrahydropyrans from homoallylic alcohols. nih.gov
Interactive Data Table for this compound
| Property | Value | Source |
| IUPAC Name | This compound | gauthmath.com |
| CAS Number | 1823669-23-3 | bldpharm.combldpharm.com |
| Molecular Formula | C8H16O | nih.govbldpharm.com |
| Molecular Weight | 128.21 g/mol | bldpharm.com |
| SMILES | CC(O)C(C)C=C(C)C | bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,5-dimethylhex-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5,7-9H,1-4H3 |
InChI Key |
OTNWQZPIOJZPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Dimethylhex 4 En 2 Ol and Analogues
Stereoselective Synthetic Approaches to Unsaturated Alcohols
Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. For a molecule like 3,5-dimethylhex-4-en-2-ol, which contains two chiral centers and a double bond with potential for E/Z isomerism, achieving high stereoselectivity is a significant challenge.
Enantioselective Strategies for Chiral Centers in this compound
Enantioselective synthesis is crucial for producing specific enantiomers, which are non-superimposable mirror images of each other. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, is a highly efficient strategy. encyclopedia.pub
One of the most powerful methods for establishing the chiral alcohol center is the asymmetric reduction of a corresponding prochiral ketone, 3,5-dimethylhex-4-en-2-one. This can be achieved using chiral transition-metal complexes or enzymes. encyclopedia.pub For instance, iridium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution has been successfully applied to γ,δ-unsaturated β-ketoesters to create functionalized chiral allylic alcohols with multiple stereocenters. researchgate.net Similarly, chiral catalysts derived from ligands like BINOL can direct the enantioselective conversion of ketones to protected cyanohydrins, which are precursors to chiral alcohols. organic-chemistry.org
Another approach involves the enantioselective addition of a nucleophile to an aldehyde. For example, a chiral catalyst system can direct the vinylation of an aldehyde to produce a specific enantiomer of an allylic alcohol. organic-chemistry.org
Table 1: Comparison of Enantioselective Methods for Chiral Alcohol Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Complexes | Unsaturated Ketones | Dynamic kinetic resolution can set multiple stereocenters simultaneously. researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Metal Complexes (Ru, Rh, Ir) | Ketones | Uses hydrogen donors like isopropanol (B130326) or formic acid instead of H2 gas. liverpool.ac.uk |
| Enzymatic Reduction | Ketoreductases | Prochiral Ketones | Offers high enantioselectivity under mild conditions. encyclopedia.pub |
| Asymmetric Allylation/Vinylation | Chiral Lewis Acids or Organocatalysts | Aldehydes | Forms the C-C bond and the chiral alcohol center in one step. organic-chemistry.org |
Diastereoselective Control in Carbon-Carbon Bond Formation (e.g., via Grignard Reactions)
When a molecule has multiple chiral centers, controlling their relative orientation (diastereoselectivity) is essential. The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental C-C bond-forming reaction that can be rendered highly diastereoselective.
In the context of this compound, a plausible Grignard-based synthesis would involve the addition of an isopropylmagnesium halide to 3-methyl-pent-2-en-4-al. The stereochemical outcome can be influenced by chelation control, where a nearby functional group (like a hydroxyl or ether) coordinates to the magnesium ion, forcing the Grignard reagent to attack from a specific face of the carbonyl. Recent studies have shown that the choice of halide in the Grignard reagent can significantly impact diastereoselectivity, with alkylmagnesium iodides (RMgI) exhibiting higher selectivity in certain systems due to the formation of more Lewis acidic chelates. joaquinbarroso.com This allows for a more rigid and preorganized transition state, favoring a single diastereomer. joaquinbarroso.com
A highly regio- and stereoselective copper-catalyzed carbometallation of propargylic alcohols with Grignard reagents provides another route to stereodefined polysubstituted allylic alcohols. rsc.org This method relies on a 5-membered metallacyclic intermediate to direct the incoming group. rsc.org
Table 2: Factors Influencing Diastereoselectivity in Grignard Reactions
| Factor | Description | Effect on Selectivity |
| Chelation | A Lewis basic group near the carbonyl coordinates the Mg²⁺ ion. | Creates a rigid cyclic transition state, leading to high diastereoselectivity. |
| Steric Hindrance | Bulky groups on the substrate or nucleophile block one face from attack. | Favors attack from the less hindered face (Felkin-Anh model). |
| Halide Effect | The halide (Cl, Br, I) of the Grignard reagent (RMgX). | Iodide-bound magnesium can form more Lewis acidic chelates, enhancing selectivity. joaquinbarroso.com |
| Solvent | The coordinating ability of the solvent. | Can compete with intramolecular chelation, potentially lowering selectivity. |
Chiral Auxiliary and Organocatalytic Methodologies for Olefinic Alcohols
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org Evans' oxazolidinone auxiliaries, for instance, are widely used to control alkylation and aldol (B89426) reactions, which can be used to construct the carbon skeleton and set stereocenters that are later converted into the desired alcohol. researchgate.net Pseudoephedrine and the more recent pseudoephenamine are other practical chiral auxiliaries that provide excellent stereocontrol in alkylation reactions to form precursors for chiral alcohols and ketones. nih.gov
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines or phosphoric acids can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes (enals), a reaction that could be adapted to build the backbone of this compound analogues.
Functional Group Interconversions and Olefin Functionalization
The synthesis of the target molecule also requires precise methods for creating the alkene and for selectively modifying one functional group in the presence of another.
Construction of the Alkene Moiety (e.g., from alkynes or via elimination reactions)
The trisubstituted alkene in this compound can be constructed through several reliable methods.
From Alkynes: The partial reduction of a substituted alkyne is a classic method for stereoselective alkene synthesis. While Lindlar's catalyst is famous for producing cis-(Z)-alkenes, other methods can yield trans-(E)-alkenes. fiveable.me More advanced catalytic methods allow for the trifunctionalization of terminal alkynes, coupling them with alkylboranes and organohalides to generate highly substituted alkenes with precise stereocontrol. acs.orgnih.gov This modular approach allows for the synthesis of multiple isomers from simple precursors. acs.org
Via Elimination Reactions: Elimination reactions provide another major pathway to alkenes. researchgate.net A common strategy involves the double dehydrohalogenation of a vicinal dihalide (containing halogens on adjacent carbons). libretexts.org This process typically uses a strong base, such as sodium amide (NaNH₂), and proceeds through two successive E2 eliminations to form a triple bond, which can then be selectively reduced. libretexts.orgyoutube.com Alternatively, dehydration (removal of water) from a suitable diol or other alcohol precursor using a strong acid can also form the double bond, though rearrangements can be a competing side reaction. pressbooks.pub
Table 3: Selected Methods for Alkene Synthesis
| Method | Starting Material | Reagents | Product Geometry |
| Alkyne Reduction | Internal Alkyne | Na, NH₃ (l) | trans-(E)-Alkene fiveable.me |
| Alkyne Reduction | Internal Alkyne | H₂, Lindlar's Catalyst | cis-(Z)-Alkene fiveable.me |
| Catalytic Coupling | Terminal Alkyne + Alkylborane + Organohalide | Palladium Catalyst | Controllable E/Z Geometry acs.orgacs.org |
| Dehydrohalogenation | Vicinal Dihalide | Strong Base (e.g., NaNH₂) | Forms an alkyne, then reduced. libretexts.org |
| Dehydration | Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Typically follows Zaitsev's rule (most substituted alkene). pressbooks.pub |
Selective Oxidation and Reduction of Alcohol and Alkene Functions
Allylic alcohols contain two reactive sites: the alcohol (OH) group and the carbon-carbon double bond (C=C). Selectively reacting one without affecting the other is a common synthetic challenge known as chemoselectivity.
Selective Oxidation: The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone (an enone) without affecting the C=C bond. Reagents like manganese dioxide (MnO₂) are classic choices for this transformation. A more modern and often more selective protocol uses catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, which is highly effective for allylic alcohols. nih.gov
Selective Reduction: Conversely, the C=C double bond can be reduced to an alkane while leaving the alcohol intact. Catalytic hydrogenation with certain catalysts can sometimes achieve this, but the C=O bond is thermodynamically easier to reduce than a C=C bond. liverpool.ac.uk Transfer hydrogenation is a valuable alternative. liverpool.ac.uk Studies on unsaturated aldehydes and alcohols have shown that under certain conditions, H-atom addition can chemoselectively reduce C=C or C≡C bonds over a C=O group. oup.com For α,β-unsaturated carbonyl compounds, iridium-catalyzed transfer hydrogenation using formic acid as the hydride source can selectively reduce the C=C bond (a 1,4-reduction), leaving the carbonyl group untouched. researchgate.net
Table 4: Chemoselective Reactions on Allylic Alcohols
| Transformation | Reagent(s) | Functional Group Targeted | Product |
| Oxidation | MnO₂ or Mn(OAc)₃/cat. DDQ nih.gov | Alcohol (OH) | α,β-Unsaturated Ketone |
| Reduction | H₂, Pd/C (under specific conditions) | Alkene (C=C) | Saturated Alcohol |
| Transfer Hydrogenation | Iridium catalyst, Formic Acid researchgate.net | Alkene (C=C) | Saturated Ketone (from enone) |
| Epoxidation | m-CPBA | Alkene (C=C) | Epoxy Alcohol |
Novel Synthetic Routes and Cascade Reactions for Branched Hexenols
Prins Cyclization Strategies for Related Methyl-Substituted Hexenols
The Prins reaction, an acid-catalyzed olefination, and subsequent cyclization of a homoallylic alcohol with an aldehyde, has emerged as a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans, which are structurally related to cyclic ethers derivable from hexenols. nih.govresearchgate.net While not a direct synthesis of the acyclic this compound, the underlying principles of the Prins cyclization are instrumental in the synthesis of related methyl-substituted cyclic ethers and can be conceptually extended to related acyclic systems.
The reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the aldehyde for nucleophilic attack by the alkene. organic-chemistry.org The resulting intermediate can then undergo cyclization. The stereochemical outcome of the cyclization is often controlled by chair-like transition states, leading to predominantly cis-substituted products. nih.gov Various Lewis acids have been employed to catalyze the Prins cyclization, each offering different levels of reactivity and selectivity.
For instance, indium(III) triflate (In(OTf)₃) and indium(III) bromide (InBr₃) have been utilized as mild Lewis acids that effectively promote the cyclization while minimizing side reactions such as epimerization. nih.gov Aluminum chloride (AlCl₃) has also been shown to catalyze the cyclization of unsaturated fatty acid derivatives with aldehydes, yielding trisubstituted 4-chlorotetrahydropyrans with excellent stereocontrol. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve the desired diastereoselectivity in the synthesis of polysubstituted tetrahydropyran (B127337) rings. nih.gov
| Lewis Acid | Substrates | Key Features | Reference |
|---|---|---|---|
| In(OTf)₃, InBr₃ | Homoallylic alcohols and aldehydes | Mild reaction conditions, overcomes epimerization issues. | nih.gov |
| AlCl₃ | Methyl ricinoleate (B1264116) and various aldehydes | Excellent stereocontrol, produces all-cis-configured products. | nih.gov |
| Iron Halides | Homoallylic alcohols and aldehydes | Used with trimethylsilyl (B98337) halides as nucleophilic quenchers, provides access to dihydropyrans with complete diastereoselectivity. | nih.gov |
Transition Metal-Catalyzed Coupling Reactions in Unsaturated Alcohol Synthesis (e.g., Palladium-mediated hydrostannylation/Stille cross-coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, providing a versatile platform for the synthesis of unsaturated alcohols and their derivatives. researchgate.netumb.edu The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide, is particularly well-suited for the stereoselective synthesis of dienes, a key structural motif in analogues of this compound. msu.eduwikipedia.org
A powerful one-pot protocol combines palladium-catalyzed hydrostannylation of an alkyne with a subsequent in-situ Stille cross-coupling. msu.edu This tandem approach obviates the need to isolate the potentially unstable vinylstannane intermediate. The hydrostannylation step, which involves the addition of a tin hydride across a carbon-carbon triple bond, can be highly regioselective and stereoselective, typically affording the (E)-vinylstannane. acs.org The subsequent Stille coupling with a vinyl halide then proceeds with retention of configuration to yield a stereodefined diene. researchgate.net
The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities. Catalysts such as Pd(PPh₃)₄ are commonly employed. rsc.org
| Step | Description | Catalyst/Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| Hydrostannylation | Addition of a tin hydride (e.g., Bu₃SnH) across an alkyne. | Palladium catalyst (e.g., Pd(PPh₃)₄) | Stereoselective formation of a vinylstannane. | msu.eduacs.org |
| Stille Cross-Coupling | Coupling of the in-situ generated vinylstannane with a vinyl halide. | Palladium catalyst | Stereospecific formation of a 1,3-diene. | msu.eduwikipedia.org |
Continuous Flow Synthesis Adaptations for Scalable Production
Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, particularly for scalable production. springernature.com These advantages include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and process optimization. researchgate.netrsc.org
The adaptation of synthetic routes for branched hexenols to continuous flow systems holds great promise for their efficient and scalable production. For instance, a flow synthesis method for (E)-2-hexenal intermediates has been developed using a two-stage microreactor system, demonstrating the feasibility of applying this technology to related unsaturated compounds. researchgate.net This process takes advantage of the superior control over reaction parameters such as temperature and residence time that flow reactors provide. researchgate.netnih.gov
In the context of synthesizing this compound and its analogues, a continuous flow setup could be envisioned for several key transformations. For example, a Prins-type reaction to construct the carbon backbone could be performed in a flow reactor to manage the exothermic nature of the reaction and improve selectivity. researchgate.net Similarly, transition metal-catalyzed coupling reactions can be adapted to flow conditions, often leading to improved catalyst performance and easier product purification. The ability to precisely control reaction conditions in a continuous flow system can lead to higher yields and purities, making it an attractive strategy for the industrial production of these valuable compounds.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Improved heat dissipation for exothermic reactions, minimizing the risk of thermal runaways. Small reaction volumes at any given time reduce the hazard potential. | researchgate.net |
| Improved Efficiency and Yield | Precise control over reaction parameters (temperature, pressure, residence time) leads to better selectivity and higher yields. | researchgate.net |
| Scalability | Production can be scaled up by running the system for longer periods (scaling out) or by using larger reactors, without the need for re-optimization of reaction conditions. | springernature.com |
| Automation | Flow systems can be readily automated, allowing for continuous operation and real-time monitoring and control of the process. | rsc.org |
Mechanistic Investigations of 3,5 Dimethylhex 4 En 2 Ol Transformations
Reaction Pathway Elucidation for Alcohol and Alkene Reactivity
The reactivity of 3,5-Dimethylhex-4-en-2-ol can be rationalized through the exploration of free-radical, electrophilic, and nucleophilic reaction mechanisms. Each pathway offers a distinct mode of transformation, influencing both the site of reaction and the stereochemical outcome.
Free-Radical Reactions and Intramolecular Addition Processes
Free-radical reactions of this compound can be initiated by the homolytic cleavage of a bond, often facilitated by heat or light. The stability of the resulting radical intermediates plays a pivotal role in determining the reaction's course. In the context of this allylic alcohol, a radical can be generated at the allylic position, which is stabilized by resonance.
Intramolecular radical addition, or radical cyclization, is a potential pathway if a radical can be generated elsewhere in the molecule, leading to the formation of cyclic ethers. This process is governed by the relative rates of intramolecular cyclization versus intermolecular trapping of the radical. The regioselectivity of the cyclization is dictated by Baldwin's rules, which favor the formation of five- and six-membered rings. For this compound, the formation of a five-membered ring would proceed via a 5-exo-trig cyclization, which is generally a favored pathway.
A key aspect of free-radical additions to the alkene moiety is their regioselectivity. In the presence of a radical initiator, such as a peroxide, the addition of hydrogen bromide proceeds via an anti-Markovnikov mechanism. This is because the bromine radical adds to the less substituted carbon of the double bond to generate the more stable tertiary radical intermediate. jove.comchemistrysteps.com This contrasts with the ionic addition of HBr, which follows Markovnikov's rule. The steric hindrance around the double bond in this compound would further favor the addition of the bromine radical to the less sterically encumbered carbon. jove.com
| Reagent | Condition | Major Product Regioselectivity | Intermediate Stability |
| HBr | Peroxides, heat/light | Anti-Markovnikov | Tertiary radical > Secondary radical |
Electrophilic Additions to the Alkene Moiety
The electron-rich double bond in this compound is susceptible to attack by electrophiles. The mechanism of electrophilic addition typically involves a two-step process initiated by the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. openochem.orglibretexts.orgyoutube.com
In the case of this compound, protonation of the double bond would lead to the formation of a tertiary carbocation, which is more stable than the alternative secondary carbocation. Subsequent attack by a nucleophile at the carbocation center yields the final product.
Acid-catalyzed hydration is a classic example of an electrophilic addition reaction. In the presence of a strong acid and water, the alkene is protonated to form a carbocation, which is then attacked by a water molecule. libretexts.org Deprotonation of the resulting oxonium ion yields an alcohol. Due to the formation of a carbocation intermediate, rearrangements can occur to form a more stable carbocation, although in the case of this compound, the initially formed tertiary carbocation is already relatively stable.
| Reagent | Mechanism | Intermediate | Regioselectivity |
| HBr | Ionic | Carbocation | Markovnikov |
| H₂O, H⁺ | Ionic | Carbocation | Markovnikov |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation to form a better leaving group (water). These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the structure of the substrate.
Given that this compound is a secondary alcohol, it can undergo both S_N1 and S_N2 reactions. libretexts.org However, the steric hindrance around the secondary carbon may disfavor the backside attack required for an S_N2 mechanism. chemistrysteps.com Conversely, the formation of a secondary allylic carbocation in an S_N1 pathway is stabilized by resonance, making this a plausible mechanism.
A significant feature of nucleophilic substitution reactions of allylic systems is the potential for allylic rearrangement. wikipedia.orglscollege.ac.in In an S_N1 reaction, the intermediate allylic carbocation has two resonance structures, and the nucleophile can attack at either electron-deficient carbon, leading to a mixture of products. lscollege.ac.in In some cases, an S_N2' mechanism can also occur, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. lscollege.ac.in The ratio of direct substitution to rearranged product is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment of the substrate. wikipedia.org
Transition State Analysis and Reaction Dynamics for Stereocontrol
The stereochemical outcome of reactions involving this compound is determined by the energetics of the transition states leading to different stereoisomers. For reactions proceeding through a carbocation intermediate, such as electrophilic additions, the planar nature of the carbocation allows for nucleophilic attack from either face, potentially leading to a racemic or diastereomeric mixture of products if a new stereocenter is formed.
In reactions where stereocontrol is crucial, such as asymmetric synthesis, the transition state geometry is of paramount importance. For instance, in hydroboration-oxidation, the concerted syn-addition of the B-H bond across the double bond proceeds through a four-membered transition state. chemistrysteps.com The stereochemistry of the starting material directly influences the stereochemistry of the product.
Computational studies can provide valuable insights into the structures and energies of transition states. wisc.edu For electrophilic additions to alkenes, transition state theory can be used to predict the regioselectivity by comparing the activation energies for the formation of the possible carbocation intermediates. nih.gov However, for some reactions like hydroboration, dynamic effects beyond simple transition state theory may be necessary to accurately predict the observed selectivity. nih.gov
Applications and Derivatization in Advanced Chemical Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. The stereodefined centers at C2 and C3 make 3,5-dimethylhex-4-en-2-ol an attractive chiral synthon. In its enantiomerically pure forms, it can be used to introduce specific stereochemistry into a target molecule, guiding the formation of subsequent stereocenters.
The hydroxyl group at C2 can be used as a handle for various transformations. It can direct metal-catalyzed reactions, such as epoxidations or dihydroxylations of the adjacent double bond, with high diastereoselectivity. Furthermore, the alcohol can be converted into a good leaving group, allowing for stereospecific substitution reactions (SN2), or it can be oxidized to a chiral ketone, providing a site for diastereoselective nucleophilic additions. The strategic placement of its methyl groups influences the steric environment, which can be exploited to control the facial selectivity of reactions. Although specific examples detailing the extensive use of this compound in asymmetric catalysis are not widespread in readily available literature, its structural motifs are analogous to other chiral allylic alcohols that serve as pivotal intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Table 1: Potential Asymmetric Transformations Utilizing this compound
| Transformation | Reagents/Conditions | Potential Outcome |
|---|---|---|
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Diastereoselective epoxidation of the C4=C5 double bond, directed by the C2-hydroxyl group. |
| Stereoselective Oxidation | Dess-Martin periodinane, PCC, or Swern oxidation | Conversion to the corresponding chiral α,β-unsaturated ketone, (S)- or (R)-3,5-dimethylhex-4-en-2-one. |
| SN2' Reaction | Thionyl chloride, then organocuprates | Introduction of a new substituent at the C4 position with potential for high stereocontrol. |
| Mitsunobu Reaction | DEAD, PPh3, Nucleophile | Inversion of stereochemistry at the C2 center with the introduction of a new functional group. |
Intermediates in Natural Product Total Synthesis
The structural framework of this compound is embedded within numerous natural products, particularly those of terpenoid and polyketide origin. This makes it, or its direct precursors and derivatives, a logical starting point or key intermediate in their total synthesis.
The side chain of many bisabolane (B3257923) sesquiterpenes is structurally identical or highly similar to the carbon skeleton of this compound. Bisabolanes are a large class of sesquiterpenoids characterized by a C15 skeleton.
A prime example is zingiberenol (B1252388) , a sex pheromone of the rice stink bug, which has the IUPAC name (1R,4R,1′S)‑4-(1′,5′-dimethylhex-4′-enyl)-1-methylcyclohex-2-en-1-ol. The side chain, "1,5-dimethylhex-4-enyl," directly corresponds to the carbon backbone of the target compound. Synthetic strategies for zingiberenol and related bisabolanes often involve the coupling of a cyclic fragment with a C8 side chain. Syntheses have been achieved where the side chain is constructed through reactions such as the addition of an organometallic reagent derived from a brominated C8 unit to a cyclic ketone. mdpi.com A facile synthesis of bisabolane sesquiterpenes has been reported starting from bromobenzene (B47551) derivatives and isoprenylacetone, which generates a tertiary alcohol with the characteristic dimethylheptenyl side chain. mdpi.com
The Johnson-Claisen rearrangement represents another powerful tool for constructing the side chains of bisabolane sesquiterpenes. This reaction utilizes an allylic alcohol, which rearranges upon heating with an orthoester to form a γ,δ-unsaturated ester, effectively adding two carbons and setting a new stereocenter. mdpi.com This method provides a viable pathway for elaborating a simpler precursor into the required C8 side chain.
Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. In some cases, biosynthetic pathways combine elements from both terpene and polyketide synthesis, leading to hybrid natural products. nih.govresearchgate.net Terpene-derived fragments can serve as starter units for polyketide chains, introducing complexity and stereochemical information from the outset.
The this compound structure, with its branched methyl groups, is representative of the types of building blocks used in the assembly of complex polyketide chains, particularly those found in marine natural products. While direct incorporation of this specific alcohol may not be explicitly documented, analogous structures like (2S,4R)‐4‐methylhex‐5‐en‐2‐ol are known to be key building blocks in the total synthesis of polyketides such as geodiamolide H. The synthesis of such fragments often requires precise stereocontrol, highlighting the value of having pre-formed chiral building blocks. The biosynthesis of some fungal aromatic polyketides, for instance, can involve terpene biosynthetic enzymes, suggesting a natural precedent for the convergence of these pathways. nih.govresearchgate.net
Derivatization for Specialty Chemical Applications and Advanced Materials
The functional groups of this compound—the hydroxyl group and the carbon-carbon double bond—are gateways to a wide range of derivatives with potential applications in specialty chemicals and materials science.
The allylic alcohol moiety is particularly reactive and can be transformed into various other functional groups. researchgate.net
Fragrance and Flavor Industry: Esterification of the alcohol with various carboxylic acids can lead to the formation of esters with potentially pleasant and unique scents. Many known fragrance components are derived from the Claisen rearrangement of allylic alcohols. google.com The structural similarity of this compound to other terpene alcohols used in perfumery suggests its potential for derivatization into novel fragrance compounds.
Polymer Science: Terpenes and their alcohol derivatives are increasingly being explored as renewable feedstocks for polymers. researchgate.netmdpi.com The double bond in this compound can participate in polymerization reactions. Furthermore, the alcohol can be converted into monomers like acrylates or methacrylates, which can then be polymerized to create bio-based polymers with unique properties. researchgate.net These terpene-based polymers are finding applications as tackifiers, resins, and elastomers. researchgate.netmdpi.com
Table 2: Potential Derivatizations and Applications
| Derivative Type | Reaction | Potential Application |
|---|---|---|
| Esters | Fischer Esterification (with R-COOH) | Fragrance, Flavoring agents |
| Ethers | Williamson Ether Synthesis (with R-X) | Solvents, Specialty additives |
| Epoxides | Epoxidation (with m-CPBA) | Reactive intermediates for fine chemical synthesis |
| Acrylates/Methacrylates | Esterification (with acryloyl/methacryloyl chloride) | Polymer monomers for bio-based plastics and resins |
| Dihydroxy compounds | Dihydroxylation (with OsO4 or KMnO4) | Precursors for polyesters, plasticizers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
